molecular formula C21H26O3 B1672207 Isoacitretin CAS No. 69427-46-9

Isoacitretin

Numéro de catalogue: B1672207
Numéro CAS: 69427-46-9
Poids moléculaire: 326.4 g/mol
Clé InChI: IHUNBGSDBOWDMA-UGOGCBOOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

L’isoacitrétine est formée par l’isomérisation de l’acitrétine. La voie de synthèse implique la conversion de l’acitrétine en isoacitrétine par un processus d’isomérisation. Ce processus peut se produire in vivo, où l’acitrétine est métabolisée en isoacitrétine . Les méthodes de production industrielle de l’isoacitrétine font généralement appel à la chromatographie liquide haute performance (CLHP) pour la séparation et la purification du composé .

Analyse Des Réactions Chimiques

Isomerization Reactions

Isoacitretin exists in dynamic equilibrium with its parent compound, acitretin (all-trans configuration), through reversible cis-trans isomerization . This reaction is catalyzed by enzymes in the liver and occurs under physiological conditions, with acitretin converting to this compound and vice versa.

ReactionDescriptionCitation
Cis-Trans Isomerization Reversible interconversion between acitretin (all-trans) and this compound (13-cis)

Metabolism Pathways

This compound undergoes glucuronidation as its primary metabolic pathway in the liver . This conjugation enhances water solubility, facilitating excretion. Secondary pathways include:

  • O-Demethylation : Minor pathway observed in acitretin, not this compound .

  • Chain Shortening : Occurs in acitretin but not this compound .

Metabolic Pathways Comparison

CompoundPrimary PathwaySecondary PathwaysCitation
Acitretinα-Oxidation, O-DemethylationGlucuronidation
This compoundGlucuronidationReversible isomerization

Elimination

This compound and its metabolites are primarily excreted in:

  • Feces : 34–54% of total excretion .

  • Urine : 16–53% of total excretion .
    The half-life of this compound is 63 hours , longer than acitretin’s 49 hours .

Pharmacokinetic Parameters

ParameterValueCitation
Half-Life63 hours
Protein Binding95–99.9%

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-ESI-MS/MS) is the gold standard for quantifying this compound in plasma . Key features:

  • Sensitivity : Detection limit of 1 ng/mL .

  • Specificity : Distinguishes this compound from acitretin and etretinate .

Analytical Techniques

MethodPrincipleApplicationCitation
LC-ESI-MS/MSMass spectrometryPlasma/urine analysis
HPLC-UVUV absorption at 352 nmMetabolite profiling

Stability and Interactions

  • Alcohol Interaction : Acitretin converts to etretinate (a lipophilic metabolite) in the presence of alcohol, but this compound’s role in this pathway remains unclear .

  • Photoisomerization : this compound is stable under light exposure compared to acitretin, which undergoes photoisomerization .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

L’isoacitrétine est similaire à d’autres rétinoïdes tels que l’acitrétine et l’isotrétinoïne. Elle a des propriétés uniques qui la distinguent :

La structure isomérique unique de l’isoacitrétine et sa liaison spécifique aux récepteurs nucléaires en font un composé précieux à la fois en recherche et en applications thérapeutiques.

Activité Biologique

Isoacitretin, a metabolite of acitretin, is a synthetic retinoid belonging to the class of retinoids, which are derivatives of vitamin A. This compound has garnered attention for its biological activity, particularly in dermatological applications and its pharmacokinetic properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.

This compound exerts its biological effects primarily through its interaction with nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, this compound regulates gene expression involved in cellular differentiation, proliferation, and apoptosis. Key actions include:

  • Keratinocyte Differentiation : this compound promotes normal keratinocyte differentiation, which is crucial for maintaining skin integrity.
  • Anti-inflammatory Effects : The compound reduces the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and migration inhibitory factor-related protein-8 (MRP-8), contributing to its anti-inflammatory properties.
  • Tumor Suppression : this compound has been studied for its potential in chemoprevention against nonmelanoma skin cancers, particularly in immunocompromised patients.

Pharmacokinetics

This compound is characterized by specific pharmacokinetic properties that influence its therapeutic efficacy:

  • Absorption : Administered orally, this compound achieves peak plasma concentrations approximately 2 to 5 hours post-ingestion.
  • Distribution : The compound is highly lipophilic and binds over 99% to plasma proteins, predominantly albumin.
  • Metabolism : this compound is formed from the metabolism of acitretin. Its elimination half-life ranges from 49 to 63 hours after multiple doses.
  • Elimination : Metabolites are primarily excreted via feces (34% to 54%) and urine (16% to 53%).

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for dermatological conditions. Below is a summary of findings from key studies:

StudyConditionDosageOutcome
Salleras et al.Congenital erythrodermic psoriasis10 mg/dayComplete remission in 3 months
Ergin et al.Infantile pustular psoriasis0.7 mg/kg/dayRemission of skin lesions in 4 months
Zhang et al.Severe disorders of keratinizationVariable doses (0.42 - 1.16 mg/kg/day)Clinical cure rate of 82.1%

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

  • Darier Disease : A retrospective study reported that patients with Darier disease showed significant improvement after treatment with this compound at doses ranging from 0.5 to 1 mg/kg/day over six months.
  • Pustular Psoriasis in Children : In a cohort study involving pediatric patients with pustular psoriasis, this compound was administered at low doses (10 mg/day), resulting in notable clinical improvements without severe side effects.
  • Harlequin Ichthyosis : this compound was found to be life-saving for infants with harlequin ichthyosis, leading to rapid improvement in hyperkeratosis and associated complications.

Research Findings

Recent research has focused on validating the stability and bioanalytical methods for this compound detection in human plasma:

  • A study developed a liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method for simultaneous quantification of acitretin and this compound in plasma samples. This method demonstrated high sensitivity and specificity, crucial for pharmacokinetic studies .

Propriétés

IUPAC Name

(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNBGSDBOWDMA-UGOGCBOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316817
Record name 13-cis-Acitretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoacitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69427-46-9
Record name 13-cis-Acitretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69427-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoacitretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069427469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-cis-Acitretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOACITRETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK59Y5A02O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoacitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoacitretin
Reactant of Route 2
Isoacitretin
Reactant of Route 3
Isoacitretin
Reactant of Route 4
Isoacitretin
Reactant of Route 5
Reactant of Route 5
Isoacitretin
Reactant of Route 6
Isoacitretin
Customer
Q & A

A: 13-cis-Acitretin (isoacitretin) is the major metabolite of acitretin, formed via isomerization. [, , , ] This interconversion can occur non-enzymatically, catalyzed by glutathione, a molecule widely distributed in vivo. [, ]

A: While both compounds exhibit biological activity, their potency and effects can vary. For instance, 13-cis-acitretin shows weaker induction of human acute promyelocytic leukemia cell (HL-60 cells) differentiation compared to acitretin. [] Interestingly, 13-cis-acitretin acts synergistically with acitretin, as well as with its other geometrical isomers (9-cis-acitretin and 9,13-di-cis-acitretin) on HL-60 cells. [] In human epidermal keratinocytes, both 9-cis-acitretin and 13-cis-acitretin more strongly suppress the expression of keratinocyte differentiation markers (keratin 1 and keratin 10) compared to acitretin or 9,13-di-cis-acitretin. []

A: 13-cis-Acitretin shares the same molecular formula (C20H28O3) and molecular weight (328.4 g/mol) as its trans-isomer, acitretin. []

A: The cis configuration significantly influences the pharmacokinetics and pharmacodynamics of 13-cis-acitretin. [] For example, 13-cis-acitretin is primarily metabolized via glucuronidation in the liver, while acitretin undergoes a wider range of metabolic processes. [] This difference may contribute to the different biological activities observed for these isomers. [] Additionally, the presence of the 13-cis double bond in 13-cis-acitretin may affect its binding affinity to retinoid receptors, further contributing to the observed differences in biological activity.

A: Acitretin is susceptible to photoisomerization under natural light, leading to the formation of various geometrical isomers, including 13-cis-acitretin. [, ] This process reaches an equilibrium state with a specific isomeric composition. [] To maintain stability during analysis, using L-ascorbic acid and yellow light (589 nm) can ensure consistent recovery of both acitretin and 13-cis-acitretin. []

A: While acitretin is rapidly eliminated from the body, 13-cis-acitretin tends to persist longer. [, ] This difference can be attributed to their distinct metabolic pathways and tissue distribution patterns. [, ] In rats, acitretin exhibits a short elimination half-life (70 min in plasma and 68 +/- 9 min in tissues) and minimal storage in adipose tissue. [] Conversely, etretinate, the prodrug of acitretin, displays a longer elimination half-life due to its accumulation in adipose tissue. [, ]

A: Obese Zucker rats exhibit lower systemic clearance of etretinate and reduced formation clearance of acitretin compared to lean rats. [] This difference suggests that obesity may influence the metabolism and elimination of these retinoids.

A: Yes, alcohol consumption has been shown to influence the conversion of acitretin to etretinate. [] Patients consuming alcohol exhibited detectable etretinate plasma concentrations, with some reaching teratogenic levels, highlighting the importance of considering alcohol consumption in patients undergoing acitretin treatment. []

A: While acitretin is typically eliminated from plasma within a month, it can persist in subcutaneous fat for much longer. [] In some cases, both acitretin and etretinate were detectable in fat and plasma even after 29 months of treatment cessation. [] This prolonged presence in tissues highlights the importance of long-term monitoring and contraceptive measures.

A: Yes, trace amounts of acitretin and 13-cis-acitretin have been detected in the breast milk of a lactating woman undergoing acitretin therapy. [] Although the amount transferred to the infant is estimated to be low, the potential toxicity of these retinoids necessitates caution.

A: Acitretin and its metabolites, including 13-cis-acitretin, are known teratogens. [, , ] This means they can cause birth defects if taken during pregnancy. The prolonged presence of these compounds in tissues, especially adipose tissue, even after treatment discontinuation, necessitates long-term contraceptive measures in women of childbearing age. [, ]

A: High-performance liquid chromatography (HPLC) is the most commonly used technique for quantifying acitretin, 13-cis-acitretin, and other related metabolites in various biological matrices, including plasma, skin, and adipose tissue. [, , , , , , , , , , ]

A: Yes, achieving high sensitivity in the analysis is crucial due to the teratogenic nature of these retinoids and their relatively low concentrations in some biological samples. [] Additionally, preventing isomerization during sample preparation and analysis is essential for accurate quantitation. []

A: Research suggests that acitretin may induce its own metabolism. [] While pretreatment with phenobarbital moderately increases acitretin clearance, pretreatment with beta-naphthoflavone leads to a substantial increase in clearance, suggesting the involvement of specific cytochrome P450 enzymes in acitretin metabolism. []

A: Research on acitretin and its metabolites, including 13-cis-acitretin, emerged in the 1980s following the introduction of etretinate for treating severe psoriasis. [, ] Early studies focused on characterizing the pharmacokinetic properties of these retinoids and understanding their metabolic pathways. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.